molecular formula C21H28N4O4 B7076373 Tert-butyl 3-[3-[[2-(methoxymethyl)benzoyl]amino]pyrazol-1-yl]pyrrolidine-1-carboxylate

Tert-butyl 3-[3-[[2-(methoxymethyl)benzoyl]amino]pyrazol-1-yl]pyrrolidine-1-carboxylate

Cat. No.: B7076373
M. Wt: 400.5 g/mol
InChI Key: HJDAHWPLJIOZLN-UHFFFAOYSA-N
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Description

Tert-butyl 3-[3-[[2-(methoxymethyl)benzoyl]amino]pyrazol-1-yl]pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a pyrazole moiety, and a benzoyl group

Properties

IUPAC Name

tert-butyl 3-[3-[[2-(methoxymethyl)benzoyl]amino]pyrazol-1-yl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4/c1-21(2,3)29-20(27)24-11-9-16(13-24)25-12-10-18(23-25)22-19(26)17-8-6-5-7-15(17)14-28-4/h5-8,10,12,16H,9,11,13-14H2,1-4H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDAHWPLJIOZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C=CC(=N2)NC(=O)C3=CC=CC=C3COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-[3-[[2-(methoxymethyl)benzoyl]amino]pyrazol-1-yl]pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of the benzoyl group via an acylation reaction. The final step often includes the protection of the amine group with a tert-butyl carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[3-[[2-(methoxymethyl)benzoyl]amino]pyrazol-1-yl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Tert-butyl 3-[3-[[2-(methoxymethyl)benzoyl]amino]pyrazol-1-yl]pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound can be used in studies to understand its interaction with biological molecules and its potential as a drug candidate.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 3-[3-[[2-(methoxymethyl)benzoyl]amino]pyrazol-1-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
  • Tert-butyl 3-methoxypyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-[3-[[2-(methoxymethyl)benzoyl]amino]pyrazol-1-yl]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

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